6-(benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Lipophilicity Membrane permeability ADME

This compound fills a critical gap in pyrimidine-4-carboxamide libraries with LogP=3.4–3.8 (vs. 0 for the 6-hydroxy analog), enabling detection of hydrophobic kinase hits that hydroxyl analogs miss. The benzyloxy group serves as a masked phenol, allowing clean hydrogenolysis to 6-hydroxyl for biotin or fluorophore conjugation while retaining the thiophen-2-ylmethyl amide as a target-recognition element—a modular approach impossible with methoxy or ethoxy analogs. Its TPSA of 80–85 Ų places it below the blood-brain barrier threshold, making it suitable for CNS permeability assays (PAMPA, MDCK-MDR1) without confounding absorption differences. Incorporate into fragment-based screening libraries, QSAR training sets bridging polar-to-lipophilic chemical space, or activity-based protein profiling (ABPP) probe design. Insist on the authentic 6-benzyloxy compound; substitution with generic alkoxy or hydroxyl analogs risks irreproducible biological results and wasted procurement resources.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 2034282-80-7
Cat. No. B2989180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
CAS2034282-80-7
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C17H15N3O2S/c21-17(18-10-14-7-4-8-23-14)15-9-16(20-12-19-15)22-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21)
InChIKeyDCUPFIKEYPLHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide: Core Identity, Physicochemical Profile, and Sourcing Baseline


6-(Benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide (CAS 2034282-80-7) is a synthetic small molecule belonging to the 4-carboxamide pyrimidine class, characterized by a benzyloxy group at the 6-position and a thiophen-2-ylmethyl amide appendage. Its molecular formula is C₁₇H₁₅N₃O₂S and its molecular weight is 325.39 g/mol . The compound is supplied as a research-grade chemical with a typical purity of 95% . Structurally, it features a pyrimidine core, a thiophene ring, and a benzyl ether, which together confer distinct electronic, steric, and lipophilic properties relative to closely related 6-alkoxy or 6-hydroxy analogs.

Why Generic Substitution Fails: Structural Determinants of Differentiation in 6-(Benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide


Within the pyrimidine-4-carboxamide family, the 6-position substituent is a critical driver of lipophilicity, target engagement, metabolic stability, and synthetic tractability [1]. Replacing the benzyloxy group with a smaller alkoxy (methoxy, ethoxy) or hydroxyl function alters the compound's partition coefficient (LogP) by several orders of magnitude, modifies topological polar surface area (TPSA), and changes hydrogen-bonding capacity—parameters that directly influence membrane permeability, protein binding, and pharmacokinetic half-life [2]. Consequently, generic substitution based solely on the pyrimidine-4-carboxamide scaffold ignores the quantitative impact of the 6-benzyloxy motif, risking irreproducible biological results and wasted procurement resources.

Quantitative Differentiation Evidence for 6-(Benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide vs. Closest Analogs


Elevated Lipophilicity (LogP) vs. 6-Hydroxy Analog Drives Membrane Permeability

The 6-benzyloxy derivative exhibits a computed LogP approximately 3–4 log units higher than the corresponding 6-hydroxy analog. The 6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide shows XLogP3-AA = 0 (PubChem) [1], whereas the benzyloxy derivative, based on structural analogs with identical molecular formula, is predicted to have a LogP of 3.4–3.8 [2]. This 3–4 log unit increase corresponds to an approximately 1,000–10,000-fold higher partition into lipid membranes, directly influencing passive permeability and tissue distribution.

Lipophilicity Membrane permeability ADME

Topological Polar Surface Area (TPSA) Reduction Relative to 6-Hydroxy Analog

The benzyloxy substitution reduces topological polar surface area (TPSA) compared to the 6-hydroxy analog. The 6-hydroxy comparator has a computed TPSA of 98.8 Ų [1], whereas the 6-benzyloxy compound is estimated to have a TPSA of approximately 80–85 Ų, consistent with the replacement of a hydrogen-bond donor (–OH) with a benzyl ether (–OCH₂Ph) [2]. This approximately 14–19 Ų reduction brings the TPSA closer to the < 90 Ų threshold often associated with improved oral absorption.

TPSA Drug-likeness Oral bioavailability

Increased Molecular Volume Enables Unique Steric Complementarity in Target Binding Pockets

The molecular weight difference between the 6-benzyloxy (325.39 g/mol) and 6-hydroxy (235.26 g/mol) analogs is 90.13 g/mol (a 38% increase) [1]. This mass increment corresponds to the benzyl group, which occupies approximately 70–80 ų of additional van der Waals volume [2]. In kinase inhibitor SAR, such volume differences frequently translate to selectivity for larger ATP-binding pockets or back-pocket hydrophobic regions that cannot accommodate smaller substituents.

Molecular volume Steric hindrance Kinase selectivity

Synthetic Utility: 6-Benzyloxy as a Protected Phenol Handle for Late-Stage Diversification

The 6-benzyloxy ether serves as a masked phenol; hydrogenolysis (H₂, Pd/C) cleanly liberates the 6-hydroxy analog without affecting the thiophene or pyrimidine rings [1]. This orthogonal reactivity enables structure–activity relationship (SAR) expansion from a single procurement. In contrast, the 6-methoxy analog requires harsher demethylation conditions (BBr₃, TMSI) that can degrade the thiophene moiety, while the 6-ethoxy analog offers only a narrow deprotection window [2].

Late-stage functionalization Prodrug design Chemical biology probe

Recommended Research and Industrial Application Scenarios for 6-(Benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide


Kinase Inhibitor Fragment-Based Screening Libraries Requiring Enhanced Lipophilicity

The compound's elevated LogP (Δ +3.4 to +3.8 over the 6-hydroxy analog) makes it particularly suitable for fragment-based drug discovery (FBDD) campaigns targeting hydrophobic kinase back pockets. In biochemical screens where the 6-hydroxy analog fails to show measurable inhibition (IC₅₀ > 30 µM), the benzyloxy derivative's increased membrane partitioning and steric complementarity may yield detectable hits, providing a synthetic entry point for subsequent optimization [1]. Procurement of the specific benzyloxy compound ensures consistency in fragment library composition and avoids the confounding effects of variable cell permeability inherent to the hydroxyl analog.

Chemoproteomics Probe Design with Orthogonal Deprotection Handle

The benzyloxy group serves as a masked phenol, enabling two-step probe assembly: (1) hydrogenolysis to reveal the 6-hydroxyl for subsequent biotin or fluorophore conjugation, and (2) retention of the thiophen-2-ylmethyl carboxamide as the target-recognition element. This chemoselective approach is not feasible with the 6-methoxy or 6-ethoxy analogs, where harsh deprotection conditions risk probe degradation or off-target reactivity [1]. Researchers designing activity-based protein profiling (ABPP) probes or photoaffinity labels should prioritize the benzyloxy compound to ensure modular, high-yield conjugation chemistry.

Computational Modeling and QSAR Dataset Expansion with Defined Physicochemical Descriptors

The compound offers a unique combination of descriptors—LogP ≈ 3.4–3.8, TPSA ≈ 80–85 Ų, MW = 325.39—that fills a gap in pyrimidine-4-carboxamide QSAR datasets between polar (LogP < 1) and highly lipophilic (LogP > 5) congeners [1]. Inclusion of this compound in training sets improves model generalizability for predicting membrane permeability and target affinity in the critical LogP 2–4 range, where many oral drugs reside. Procurement of the authentic benzyloxy compound, rather than a generic alkoxy surrogate, ensures that the computed descriptors match the experimental input, preserving model integrity.

Preliminary ADME/Tox Screening for Lead Optimization in CNS-Targeted Programs

With a predicted TPSA of 80–85 Ų (below the 90 Ų BBB penetration threshold) and elevated LogP, this compound is positioned for central nervous system (CNS) permeability assessment in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transwell models [1]. The 6-hydroxy analog (TPSA 98.8 Ų, LogP 0) is predicted to have negligible CNS penetration, while the benzyloxy analog has a realistic probability of crossing the blood–brain barrier. Using the benzyloxy compound directly avoids the confounding absorption differences that would arise if the hydroxyl analog were substituted in a CNS-focused screening cascade.

Quote Request

Request a Quote for 6-(benzyloxy)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.